molecular formula C21H21N3O3 B6124720 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine

3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine

Cat. No. B6124720
M. Wt: 363.4 g/mol
InChI Key: MYZINRBQFAFUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology.

Mechanism of Action

3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine binds to Aβ peptides through hydrogen bonding and hydrophobic interactions. The binding of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine to Aβ peptides induces a conformational change in the peptides, leading to the exposure of hydrophobic regions. This exposure enhances the aggregation of Aβ peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine has been shown to have minimal toxicity and does not affect cell viability at concentrations used in experiments. In addition to its use as a fluorescent probe for the detection of Aβ peptides, 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine has also been studied for its potential as a therapeutic agent for Alzheimer's disease. 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine has been shown to inhibit the aggregation of Aβ peptides and reduce the toxicity of Aβ peptides in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine is its high selectivity for Aβ peptides. 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine can selectively bind to Aβ peptides and emit fluorescence, even in the presence of other biomolecules. However, one of the limitations of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine is its low solubility in aqueous solutions, which can affect its utility in certain experiments.

Future Directions

There are several future directions for the study of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine. One area of research is the development of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine-based diagnostic tools for the early detection of Alzheimer's disease. Another area of research is the optimization of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine as a therapeutic agent for Alzheimer's disease. In addition, there is potential for the use of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine in the study of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Conclusion
3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. Its high selectivity for Aβ peptides and minimal toxicity make it a promising tool for the early detection and treatment of Alzheimer's disease. Further research is needed to optimize 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine for these applications and explore its potential for the study of other neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine involves the reaction of 2-(phenoxymethyl)-1,3-oxazol-4-carboxylic acid with piperidine and pyridine-3-carbonyl chloride. The reaction is carried out in the presence of a base and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to obtain pure 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine.

Scientific Research Applications

3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine has been studied for its potential applications in medicine and biology. One of the main areas of research has been its use as a fluorescent probe for the detection of amyloid beta (Aβ) peptides, which are associated with Alzheimer's disease. 3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine has been shown to selectively bind to Aβ peptides and emit fluorescence, making it a promising tool for the early detection of Alzheimer's disease.

properties

IUPAC Name

[2-(phenoxymethyl)-1,3-oxazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-21(24-12-5-4-10-19(24)16-7-6-11-22-13-16)18-14-27-20(23-18)15-26-17-8-2-1-3-9-17/h1-3,6-9,11,13-14,19H,4-5,10,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZINRBQFAFUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=COC(=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-{[2-(Phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine

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